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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanol

Cat. No.: B168832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-substituted

bromophenyl cyclobutanols. The positional isomerism of the bromine atom on the phenyl ring

significantly influences the spectroscopic properties of these compounds. Understanding these

differences is crucial for the unambiguous identification and characterization of these molecules

in research and drug development settings. This comparison utilizes experimental data for the

para-substituted isomer and provides predicted data for the ortho- and meta-isomers based on

established spectroscopic principles and data from analogous compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers. Experimental

data is provided for 1-(4-bromophenyl)cyclobutanol, while predicted values are given for the

ortho and meta isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
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Isomer
Aromatic Protons
(ppm)

Cyclobutanol
Protons (ppm)

OH Proton (ppm)

Ortho 7.6-7.1 (m, 4H) 2.6-1.8 (m, 6H) ~2.0 (s, 1H)

Meta 7.5-7.2 (m, 4H) 2.5-1.7 (m, 6H) ~2.0 (s, 1H)

Para

7.48 (d, J=8.5 Hz,

2H), 7.39 (d, J=8.5

Hz, 2H)

2.45-2.35 (m, 2H),

2.10-2.00 (m, 2H),

1.85-1.75 (m, 2H)

2.05 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer Aromatic Carbons (ppm)
Cyclobutanol Carbons
(ppm)

Ortho
~145 (C-Br), ~140 (C-C),

~133, ~129, ~128, ~123

~80 (C-OH), ~35 (CH₂), ~15

(CH₂)

Meta
~146 (C-C), ~132 (C-Br),

~131, ~130, ~127, ~124

~81 (C-OH), ~36 (CH₂), ~14

(CH₂)

Para
144.9 (C-C), 131.5 (CH), 127.8

(CH), 121.8 (C-Br)

81.2 (C-OH), 36.5 (CH₂), 13.8

(CH₂)

Table 3: Infrared (IR) Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
O-H
Stretch
(cm⁻¹)

C-H
Stretch
(Aromat
ic)
(cm⁻¹)

C-H
Stretch
(Aliphati
c)
(cm⁻¹)

C=C
Stretch
(Aromat
ic)
(cm⁻¹)

C-O
Stretch
(cm⁻¹)

C-Br
Stretch
(cm⁻¹)

Out-of-
Plane
Bending
(cm⁻¹)

Ortho
~3400

(broad)
~3060

~2950,

~2870

~1590,

~1470
~1050 ~1025 ~750

Meta
~3400

(broad)
~3070

~2950,

~2870

~1600,

~1480
~1070 ~1075

~880,

~780

Para
3380

(broad)
3025

2945,

2865

1595,

1488
1075 1010 825

Table 4: Mass Spectrometry Data (Predicted for ortho and meta, Experimental for para)

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

Ortho 226/228 (¹⁹Br/⁸¹Br)

209/211 ([M-OH]⁺), 183/185

([M-C₃H₅]⁺), 155/157 ([M-

C₄H₇O]⁺), 77 (C₆H₅⁺)

Meta 226/228 (¹⁹Br/⁸¹Br)

209/211 ([M-OH]⁺), 183/185

([M-C₃H₅]⁺), 155/157 ([M-

C₄H₇O]⁺), 77 (C₆H₅⁺)

Para 226/228 (¹⁹Br/⁸¹Br)

209/211 ([M-OH]⁺), 183/185

([M-C₃H₅]⁺), 155/157 ([M-

C₄H₇O]⁺), 77 (C₆H₅⁺)

Experimental Protocols
Synthesis of 1-(4-bromophenyl)cyclobutanol (para-isomer)

A solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under

an inert atmosphere. To this solution, n-butyllithium is added dropwise, and the mixture is

stirred for 30 minutes to allow for lithium-halogen exchange. Subsequently, a solution of

cyclobutanone in anhydrous THF is added dropwise. The reaction mixture is allowed to warm
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to room temperature and stirred overnight. The reaction is then quenched with a saturated

aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and

the combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford 1-(4-bromophenyl)cyclobutanol as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer with the sample prepared as a KBr pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass

spectrometer.

Visualization of Structures and Workflow
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Isomers of Bromophenyl Cyclobutanol

ortho

meta (structure not directly available)

para
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Synthesis
(Grignard or Lithiation Reaction)

Aqueous Workup
and Extraction

Column Chromatography

Pure Bromophenyl
Cyclobutanol Isomer

Spectroscopic Analysis
(NMR, IR, MS)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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